![molecular formula C20H21FN6O2 B2878015 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2380085-48-1](/img/structure/B2878015.png)
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with fluorine, methoxyphenyl, and a piperazinyl group linked to a pyrazole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and fluorinated reagents.
Substitution Reactions: The introduction of the piperazinyl group and the pyrazole moiety can be achieved through nucleophilic substitution reactions. These steps often require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Final Assembly: The final compound is obtained by coupling the intermediate products through additional substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives: These compounds share structural similarities with the target compound and exhibit comparable chemical properties.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another related compound with similar functional groups and reactivity.
Uniqueness
The uniqueness of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-25-16(7-8-24-25)20(28)27-11-9-26(10-12-27)19-17(21)18(22-13-23-19)14-3-5-15(29-2)6-4-14/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRKXQJFBNSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
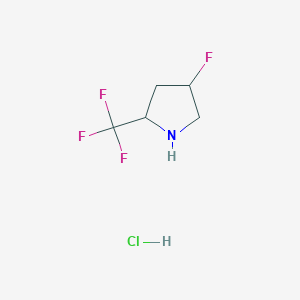
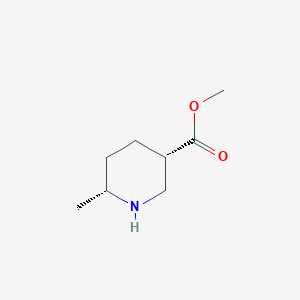
![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)
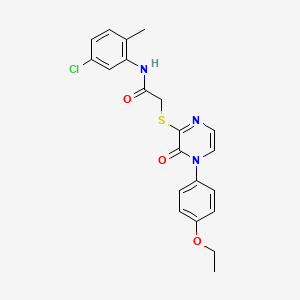
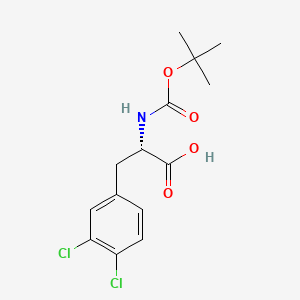

![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)
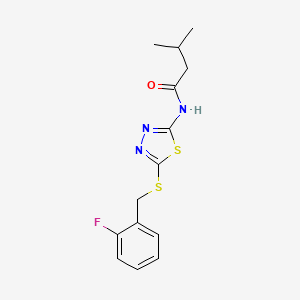
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2877951.png)
![methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2877952.png)

![3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2877954.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877955.png)
